![molecular formula C10H6ClO2P B3280807 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine CAS No. 72310-28-2](/img/structure/B3280807.png)
2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine
Vue d'ensemble
Description
2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine is a chemical compound with the molecular formula C10H6ClO2P . It is also known by other names such as 2-Chloronaphtho[1,8-de]-1,3,2-dioxaphosphorin .
Synthesis Analysis
The synthesis of 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine involves several steps . The direct reaction of lithiated naphtho[1,8-cd]-1,2-dithiole with PCl3 in THF does not lead to the preferred compound. Thus, lithiated naphtho[1,8-cd]-1,2-dithiole was reacted with one equivalent of (diethylamino)dichlorophosphine giving 2-(diethylamino)-naphtho[1,8-de][1,3,2]dithiaphosphinine .Molecular Structure Analysis
The molecular weight of 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine is 224.58 . More detailed structural analysis would require specific experimental data such as X-ray diffraction or NMR spectroscopy .Applications De Recherche Scientifique
Chemical Reactions and Derivatives
2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine, a variant of the 1,3,2-dioxaphosphinine class of compounds, is involved in various chemical reactions leading to the synthesis of different derivatives. For instance, its reaction with chloral and hexafluoroacetone results in the formation of compounds like 2-chlorocarbonylphenyl 2,2-dichlorovinyl phosphonate and derivatives of 1,3,2-benzodioxaphosphepine (Mironov et al., 2011). Such reactions contribute to expanding the chemical diversity and potential applications of these compounds in scientific research.
Synthesis of Novel Compounds
The synthesis of novel compounds using 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine derivatives is an active area of research. For example, novel benzo[e][1,3,2]diazaphosphinino[1,6-c][1,3,2]oxazaphosphinines were synthesized from reactions involving these derivatives (Ali et al., 2019). These syntheses are crucial for the development of new molecules with potential applications in various fields, including pharmaceuticals and materials science.
Applications in NMR Spectroscopy
2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine derivatives are used in NMR (Nuclear Magnetic Resonance) spectroscopy. For instance, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a related compound, is utilized as a reagent in quantitative 31P NMR analysis for the study of hydroxyl groups in lignins (Granata & Argyropoulos, 1995). Such applications are important for understanding complex molecular structures and reactions.
Antibacterial Activity
Compounds synthesized from 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine show antibacterial properties. For instance, certain derivatives were evaluated and exhibited moderate antibacterial activity, expanding the potential of these compounds in medicinal chemistry (Prasad et al., 2006).
Safety and Hazards
The safety data sheet for 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It also recommends providing appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
3-chloro-2,4-dioxa-3-phosphatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClO2P/c11-14-12-8-5-1-3-7-4-2-6-9(13-14)10(7)8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNLQOLORCUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OP(OC3=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B3280736.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3280741.png)
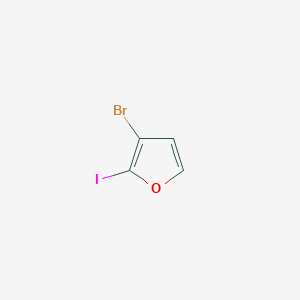
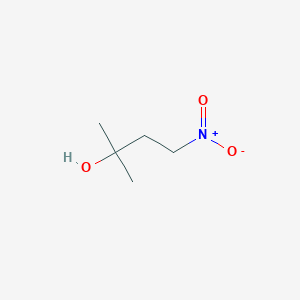
![Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3280785.png)
![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B3280786.png)
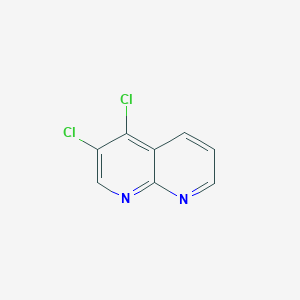

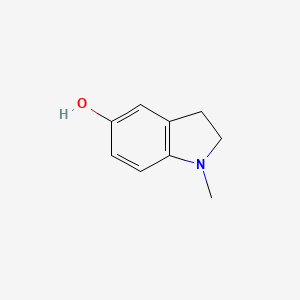

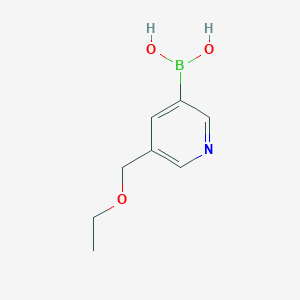
![Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B3280823.png)
![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)